REACTION_CXSMILES
|
[BH4-].[Na+].[Cl-].[Cl-].[Ca+2].[Br:6][C:7]1[CH:8]=[N:9][C:10]([Cl:17])=[C:11]([CH:16]=1)[C:12](OC)=[O:13].O>C(Cl)Cl>[Br:6][C:7]1[CH:16]=[C:11]([CH2:12][OH:13])[C:10]([Cl:17])=[N:9][CH:8]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)OC)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |